molecular formula C15H12F2O B1334110 3,5-Difluoro-3',4'-dimethylbenzophenone CAS No. 844885-21-8

3,5-Difluoro-3',4'-dimethylbenzophenone

Cat. No.: B1334110
CAS No.: 844885-21-8
M. Wt: 246.25 g/mol
InChI Key: RKQQHDNCOWFGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-3’,4’-dimethylbenzophenone is a chemical compound belonging to the class of benzophenones. It is characterized by the presence of two fluorine atoms and two methyl groups attached to the benzophenone core. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-3’,4’-dimethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,5-difluorobenzoyl chloride and 3,4-dimethylbenzene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:

3,5-Difluorobenzoyl chloride+3,4-DimethylbenzeneAlCl33,5-Difluoro-3’,4’-dimethylbenzophenone\text{3,5-Difluorobenzoyl chloride} + \text{3,4-Dimethylbenzene} \xrightarrow{\text{AlCl}_3} \text{3,5-Difluoro-3',4'-dimethylbenzophenone} 3,5-Difluorobenzoyl chloride+3,4-DimethylbenzeneAlCl3​​3,5-Difluoro-3’,4’-dimethylbenzophenone

Industrial Production Methods: In an industrial setting, the production of 3,5-Difluoro-3’,4’-dimethylbenzophenone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Types of Reactions:

    Oxidation: 3,5-Difluoro-3’,4’-dimethylbenzophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenones with different functional groups.

Scientific Research Applications

3,5-Difluoro-3’,4’-dimethylbenzophenone is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Employed in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-3’,4’-dimethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and carbonyl group play a crucial role in its reactivity and binding affinity to biological molecules. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4,4’-Difluorobenzophenone
  • 3,4-Difluorobenzophenone
  • 3,5-Difluorobenzaldehyde

Comparison: 3,5-Difluoro-3’,4’-dimethylbenzophenone is unique due to the presence of both fluorine and methyl groups, which influence its chemical reactivity and physical properties. Compared to 4,4’-Difluorobenzophenone, it has additional methyl groups that can affect its solubility and interaction with other molecules. Similarly, the position of fluorine atoms in 3,4-Difluorobenzophenone and 3,5-Difluorobenzaldehyde can lead to different reactivity patterns and applications .

Properties

IUPAC Name

(3,5-difluorophenyl)-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O/c1-9-3-4-11(5-10(9)2)15(18)12-6-13(16)8-14(17)7-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQQHDNCOWFGPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374251
Record name 3,5-Difluoro-3',4'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-21-8
Record name (3,5-Difluorophenyl)(3,4-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844885-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-3',4'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.